

Application Notes and Protocols for Tedizolid Broth Microdilution Susceptibility Testing

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Compound of Interest

Compound Name: *Tedizolid phosphate sodium*

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These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of tedizolid against Gram-positive bacteria using the broth microdilution method. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

Tedizolid is an oxazolidinone-class antibacterial agent with potent activity against a wide range of Gram-positive pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA).^[1]^[2] Accurate in vitro susceptibility testing is crucial for clinical diagnostics, surveillance studies, and drug development. The broth microdilution method is the reference standard for quantitative MIC determination.^[3]^[4]^[5] This document outlines the necessary reagents, equipment, and step-by-step procedures for performing tedizolid susceptibility testing.

Data Presentation

Quality Control (QC) Ranges

Performing routine quality control with well-characterized reference strains is essential to ensure the accuracy and reproducibility of the testing method. The following table summarizes the acceptable MIC ranges for tedizolid against commonly used QC strains.

Quality Control Strain	Agency	Tedizolid MIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213	CLSI	0.12 - 0.5
Enterococcus faecalis ATCC® 29212	CLSI	0.25 - 1
Streptococcus pneumoniae ATCC® 49619	CLSI	0.12 - 0.5

Data compiled from multiple sources.

Tedizolid MIC Distribution against Gram-Positive Pathogens

The following table presents the MIC distribution of tedizolid against a variety of Gram-positive clinical isolates. This data is essential for understanding the in vitro activity of tedizolid and for monitoring resistance trends.

Organism	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	MIC Range (µg/mL)
Staphylococcus aureus (all)	0.12	0.25	≤0.06 - 1
Methicillin-susceptible S. aureus (MSSA)	0.12	0.25	≤0.06 - 0.5
Methicillin-resistant S. aureus (MRSA)	0.12	0.25	≤0.06 - 1
Streptococcus pyogenes	0.12	0.25	≤0.06 - 0.25
Streptococcus agalactiae	0.12	0.25	≤0.06 - 0.5
Streptococcus anginosus group	0.06	0.12	≤0.06 - 0.25
Enterococcus faecalis	0.25	0.5	≤0.06 - 1

MIC values are based on reading at 80% inhibition. Data compiled from multiple surveillance studies.[\[2\]](#)[\[3\]](#)

Interpretive Criteria for Tedizolid MICs

The clinical significance of an MIC value is determined by comparing it to established clinical breakpoints. These breakpoints categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R).

Organism	CLSI Breakpoints (µg/mL)	EUCAST Breakpoints (µg/mL)
S	I	
Staphylococcus aureus	≤0.5	1
Streptococcus pyogenes	≤0.5	-
Streptococcus agalactiae	≤0.5	-
Streptococcus anginosus group	≤0.25	-
Enterococcus faecalis	≤0.5	-

Note: EUCAST suggests that for isolates susceptible to linezolid, they can be reported as susceptible to tedizolid. For linezolid-resistant isolates, tedizolid MIC testing should be performed.[\[1\]](#)

Experimental Protocols

This section provides a detailed methodology for performing the broth microdilution susceptibility test for tedizolid, adhering to CLSI M07 guidelines.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials and Reagents

- Tedizolid analytical powder
- Appropriate solvent for tedizolid (e.g., dimethyl sulfoxide [DMSO], consult manufacturer's instructions)
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Sterile reagent reservoirs
- Multichannel pipettes and sterile tips

- Bacterial cultures of test organisms and QC strains
- 0.85% sterile saline or equivalent
- 0.5 McFarland turbidity standard
- Spectrophotometer or turbidimeter
- Incubator ($35 \pm 2^{\circ}\text{C}$)
- Vortex mixer

Preparation of Tedizolid Stock Solution

- Calculate the amount of tedizolid powder needed to prepare a stock solution of a specific concentration (e.g., $1280 \mu\text{g/mL}$). Account for the purity and potency of the powder as specified by the manufacturer.
- Dissolve the tedizolid powder in a small, precise volume of the recommended solvent. Ensure complete dissolution.
- Dilute the dissolved tedizolid with sterile distilled water or CAMHB to the final desired stock concentration.
- Sterilize the stock solution by filtration through a $0.22 \mu\text{m}$ syringe filter if not prepared from sterile components.
- Store the stock solution in small aliquots at -70°C or below until use. Avoid repeated freeze-thaw cycles.

Inoculum Preparation

- Subculture the bacterial isolate onto a non-selective agar plate (e.g., Tryptic Soy Agar with 5% Sheep Blood) and incubate for 18-24 hours at $35 \pm 2^{\circ}\text{C}$.
- Select 3-5 well-isolated colonies of the same morphology from the fresh agar plate.
- Suspend the colonies in sterile saline.

- Vortex the suspension thoroughly to ensure a homogenous mixture.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13). This suspension contains approximately $1-2 \times 10^8$ CFU/mL.
- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension, followed by a 1:2 dilution in the plate (as 50 μ L of inoculum is added to 50 μ L of drug dilution).

Broth Microdilution Procedure

- Prepare serial two-fold dilutions of the tedizolid stock solution in CAMHB directly in the 96-well microtiter plate or in separate tubes. The final volume in each well should be 50 μ L. The concentration range should typically span from 0.008 to 16 μ g/mL to encompass the expected MICs and QC ranges.
- Include a growth control well containing 50 μ L of CAMHB without any antibiotic.
- Include a sterility control well containing 100 μ L of uninoculated CAMHB.
- Inoculate each well (except the sterility control) with 50 μ L of the diluted bacterial suspension, bringing the final volume to 100 μ L.
- Seal the plates with an adhesive lid or place them in a plastic bag to prevent evaporation.
- Incubate the plates at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.

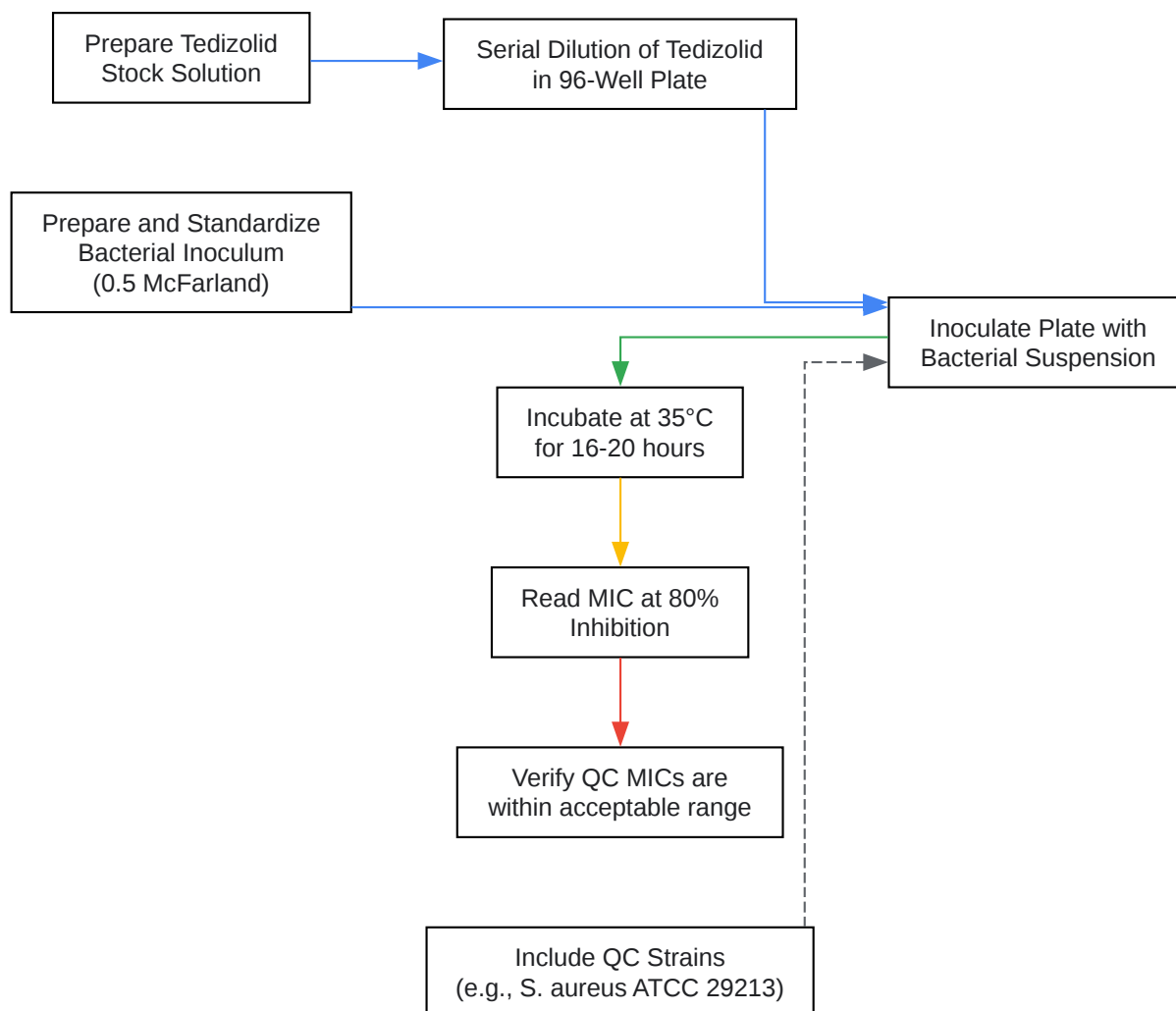
Interpretation of Results

- Examine the sterility control well. It should show no growth.
- Examine the growth control well. It should show adequate, turbid growth.
- Read the MIC as the lowest concentration of tedizolid that completely inhibits visible growth of the organism. A reading aid, such as a viewing box with a mirror, is recommended.

- **Trailing Phenomenon:** Oxazolidinones like tedizolid can exhibit a "trailing" effect, where a small button of growth is visible at the bottom of wells with concentrations above the MIC. For tedizolid, it is recommended to read the MIC at approximately 80% inhibition of growth, disregarding faint haziness or small buttons of growth.^[3] This is consistent with the reading method for linezolid.^[3]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for tedizolid susceptibility testing.



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Caption: Workflow for Tedizolid Broth Microdilution Susceptibility Testing.

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